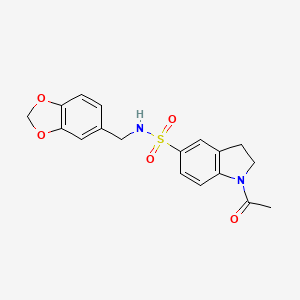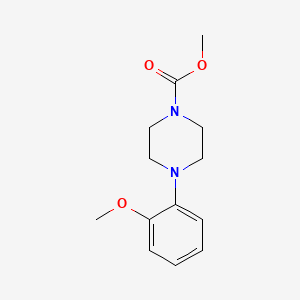![molecular formula C17H17N3O3 B5659665 4-[(2-methoxypyridin-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5659665.png)
4-[(2-methoxypyridin-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the 1,4-benzodiazepine-2,5-dione family, which are known for their diverse biological activities and utility in medicinal chemistry. The specific structure of this compound, incorporating a 2-methoxypyridin-3-yl methyl group, suggests unique chemical and physical properties that merit detailed investigation.
Synthesis Analysis
The synthesis of 1,4-benzodiazepine-2,5-diones can be efficiently achieved through a variety of methods. A notable approach involves the Ugi four-component condensation, followed by an acid-activated cyclization reaction, offering a route to these compounds without the need for amino acid inputs, thereby increasing molecular diversity potential (Keating & Armstrong, 1996). Another method involves the coupling reaction of isatoic anhydride with alpha-amino ester for direct core structure construction, along with selective alkylation strategies for substitutions at the N1- and N4-sites (Cheng et al., 2006).
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives shows a range of conformational isomerisms, as evidenced by variable-temperature NMR experiments, indicating that the core benzodiazepine structure might exhibit flexibility in certain conditions (Keating & Armstrong, 1996). This flexibility has implications for the compound's interactions and stability.
Chemical Reactions and Properties
Benzodiazepine derivatives can undergo various chemical reactions, including alkylation and acylation, to introduce diverse functional groups, impacting their physical and chemical properties. Enantioselective syntheses have been developed to produce benzodiazepines with quaternary stereogenic centers, highlighting the importance of stereochemistry in their chemical behavior (Carlier et al., 2006).
Physical Properties Analysis
The physical properties of 1,4-benzodiazepine-2,5-diones are influenced by their specific structural features, including substituent types and positions. These properties affect the compound's solubility, crystallinity, and stability, which are critical for its practical applications.
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity, electrophilicity, and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding their potential as bioactive molecules. Studies on novel substituted benzothiazepines have provided insights into their frontier molecular orbitals, offering a basis for predicting reactivity and interaction mechanisms (Chhakra et al., 2019).
Propriétés
IUPAC Name |
4-[(2-methoxypyridin-3-yl)methyl]-1-methyl-3H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-19-14-8-4-3-7-13(14)17(22)20(11-15(19)21)10-12-6-5-9-18-16(12)23-2/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLKAHFMKSSVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C(=O)C2=CC=CC=C21)CC3=C(N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-azepanylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5659584.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5659600.png)

![2-cyclopropyl-8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5659606.png)


![3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5659639.png)

![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(2-thienyl)propanoyl]piperidine](/img/structure/B5659656.png)
![N-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5659661.png)
![N-(cyclohexylmethyl)-2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]acetamide](/img/structure/B5659669.png)
![2-(dimethylamino)-N,4-dimethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-5-pyrimidinecarboxamide](/img/structure/B5659671.png)
![1-[4-(methylthio)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5659677.png)
